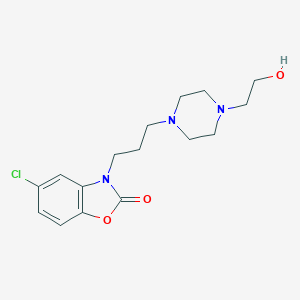
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-, also known as TRO19622, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound has shown promising results in treating various diseases, including cancer, cardiovascular, and neurological disorders.
作用机制
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- exerts its biological effects by inhibiting the activity of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a critical role in regulating various cellular processes, including cell proliferation, apoptosis, and DNA repair. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of downstream signaling pathways.
生化和生理效应
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can also inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In addition, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can protect neurons from oxidative stress and reduce the accumulation of amyloid-beta in the brain. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can reduce the infarct size and improve cardiac function by reducing inflammation and oxidative stress.
实验室实验的优点和局限性
One of the advantages of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is its high specificity for CK2, which reduces the risk of off-target effects. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has not been extensively tested in clinical trials, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the research and development of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. One potential direction is to optimize the chemical structure of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- to improve its solubility and bioavailability. Another direction is to investigate the potential of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- as a combination therapy with other anticancer drugs or neuroprotective agents. Furthermore, future studies should focus on the safety and efficacy of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- in clinical trials to determine its potential as a therapeutic agent for cancer, cardiovascular, and neurological disorders.
合成方法
The synthesis of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- involves the reaction of 2-benzoxazolinone with 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)amine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out under mild conditions and yields a white solid that is purified by column chromatography. The purity of the compound is determined by HPLC, and the structure is confirmed by NMR and mass spectrometry.
科学研究应用
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has also been found to reduce the viability of primary acute myeloid leukemia cells and enhance the sensitivity of leukemia cells to chemotherapy. In addition, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been found to have cardioprotective effects and can reduce the size of myocardial infarction in animal models of ischemic heart disease.
属性
CAS 编号 |
14733-75-6 |
|---|---|
产品名称 |
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- |
分子式 |
C16H22ClN3O3 |
分子量 |
339.82 g/mol |
IUPAC 名称 |
5-chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H22ClN3O3/c17-13-2-3-15-14(12-13)20(16(22)23-15)5-1-4-18-6-8-19(9-7-18)10-11-21/h2-3,12,21H,1,4-11H2 |
InChI 键 |
XTDOOWXLTBAVKL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=C(C=CC(=C3)Cl)OC2=O)CCO |
规范 SMILES |
C1CN(CCN1CCCN2C3=C(C=CC(=C3)Cl)OC2=O)CCO |
其他 CAS 编号 |
14733-75-6 |
同义词 |
5-Chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



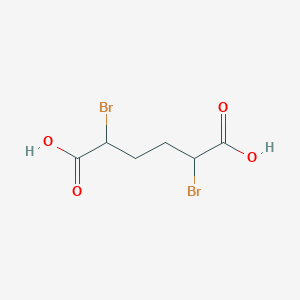
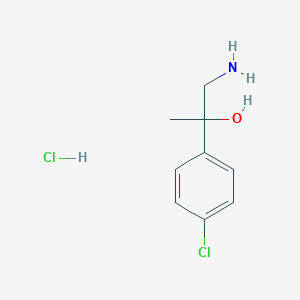
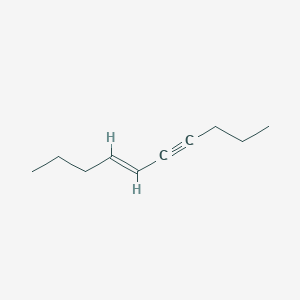
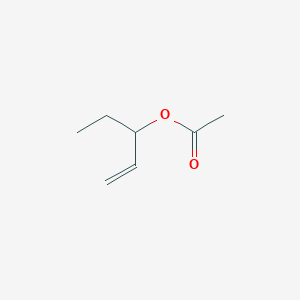
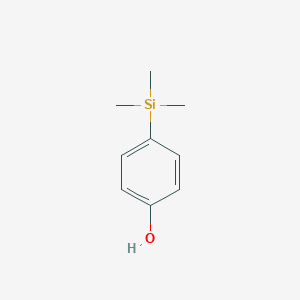
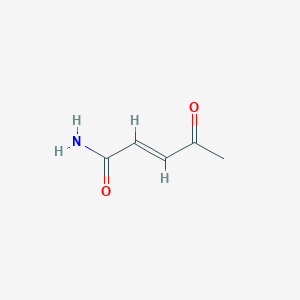
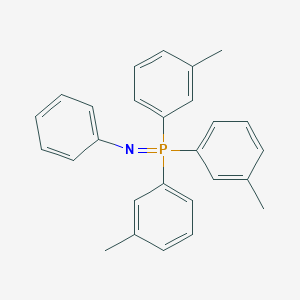
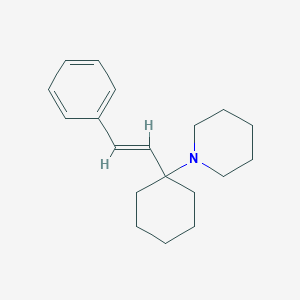
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
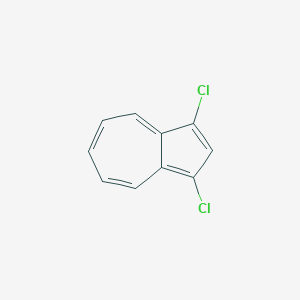
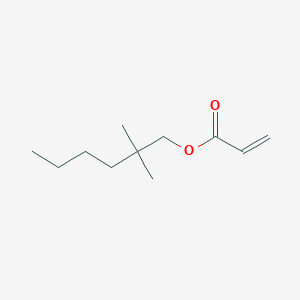
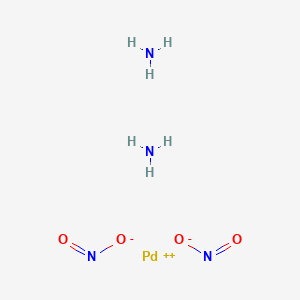
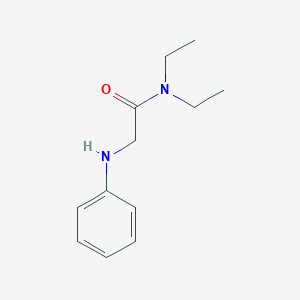
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)